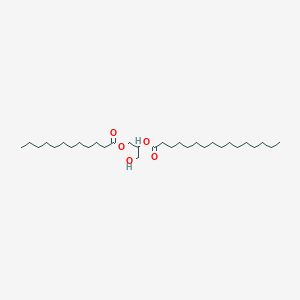

(1-Dodecanoyloxy-3-hydroxypropan-2-yl) hexadecanoate

Übersicht

Beschreibung

1-Lauroyl-2-Palmitoyl-rac-glycerol is a diacylglycerol that contains lauric acid at the sn-1 position and palmitic acid at the sn-2 position . This compound is known for its role in lipid biochemistry and is often used in research related to lipid metabolism and signaling.

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: 1-Lauroyl-2-Palmitoyl-rac-Glycerin kann durch Veresterungsreaktionen zwischen Glycerin und den jeweiligen Fettsäuren Laurinsäure und Palmitinsäure synthetisiert werden. Die Reaktion erfordert typischerweise einen Katalysator wie Schwefelsäure oder p-Toluolsulfonsäure und wird unter Rückflussbedingungen durchgeführt, um eine vollständige Veresterung zu gewährleisten .

Industrielle Produktionsmethoden: In industriellen Umgebungen beinhaltet die Produktion von 1-Lauroyl-2-Palmitoyl-rac-Glycerin die Verwendung enzymatischer Methoden, bei denen Lipasen zur Katalyse der Veresterung von Glycerin mit Laurinsäure und Palmitinsäure eingesetzt werden. Diese Methode wird aufgrund ihrer Spezifität und Effizienz bevorzugt .

Analyse Chemischer Reaktionen

Reaktionstypen: 1-Lauroyl-2-Palmitoyl-rac-Glycerin unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Diese Reaktion kann zur Bildung von Peroxiden und anderen oxidativen Produkten führen.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.

Hauptprodukte:

Oxidation: Peroxide und andere oxidative Derivate.

Hydrolyse: Glycerin, Laurinsäure und Palmitinsäure.

Wissenschaftliche Forschungsanwendungen

Lipid Metabolism Studies

(1-Dodecanoyloxy-3-hydroxypropan-2-yl) hexadecanoate plays a crucial role in research related to lipid metabolism. It serves as a model compound for studying how lipids are metabolized in biological systems, particularly in relation to energy storage and utilization.

Cell Membrane Interaction

Due to its amphiphilic properties, this compound can modulate membrane fluidity, affecting the activity of membrane-bound enzymes and receptors. This characteristic makes it valuable for studies investigating cell signaling pathways and membrane dynamics.

Drug Delivery Systems

The ability of this compound to form micelles or liposomes can be exploited in drug delivery applications. Its structure allows for encapsulation of hydrophobic drugs, enhancing their bioavailability and therapeutic efficacy.

Emulsification

The compound's surfactant properties make it suitable for use in emulsions, which are critical in food science, cosmetics, and pharmaceuticals. It aids in stabilizing oil-in-water emulsions, improving texture and stability.

Case Study 1: Lipid Metabolism

A study published in the Journal of Lipid Research highlighted the role of diacylglycerols like this compound in regulating lipid metabolism pathways. Researchers found that this compound influences the activity of key enzymes involved in triglyceride synthesis and breakdown.

Case Study 2: Drug Delivery

Research conducted at a leading pharmaceutical institute demonstrated that formulations containing this compound significantly improved the solubility and bioavailability of poorly soluble drugs compared to traditional delivery systems.

Summary Table of Applications

| Application Area | Description |

|---|---|

| Lipid Metabolism | Model for studying lipid metabolism pathways |

| Cell Membrane Interaction | Modulates membrane fluidity; affects enzyme/receptor activity |

| Drug Delivery Systems | Enhances bioavailability of hydrophobic drugs through micelle formation |

| Emulsification | Stabilizes oil-in-water emulsions for food, cosmetics, and pharmaceuticals |

Wirkmechanismus

The mechanism of action of 1-Lauroyl-2-Palmitoyl-rac-glycerol involves its role as a signaling molecule in lipid metabolism. It interacts with specific enzymes and receptors involved in lipid signaling pathways, influencing processes such as lipid storage, mobilization, and utilization .

Vergleich Mit ähnlichen Verbindungen

1-Palmitoyl-2-Lauroyl-rac-glycerol: Similar structure but with the positions of lauric and palmitic acids reversed.

1-Palmitoyl-rac-glycerol: Contains only palmitic acid at the sn-1 position.

Uniqueness: 1-Lauroyl-2-Palmitoyl-rac-glycerol is unique due to its specific arrangement of fatty acids, which influences its biochemical properties and interactions in lipid metabolism .

Biologische Aktivität

(1-Dodecanoyloxy-3-hydroxypropan-2-yl) hexadecanoate, also known as Dinonadecanoin, is a compound of interest in various biological research contexts, particularly in lipid metabolism and its implications in health and disease. This article explores its biological activity, mechanisms of action, and potential applications based on available literature.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- CAS Number : 372516-94-4

This compound belongs to the class of glycerol esters, which are significant in biological systems due to their roles in membrane structure and signaling pathways.

Target Interactions

This compound primarily interacts with lipid metabolism pathways. Its mechanism involves:

- Incorporation into Membranes : The compound integrates into cellular membranes, influencing their fluidity and permeability.

- Signaling Pathways Modulation : It affects signaling pathways related to inflammation and metabolic processes by modulating the activity of various enzymes involved in lipid metabolism.

Biochemical Pathways

The compound is involved in several key biochemical pathways:

- Sphingolipid Metabolism : It plays a role in the metabolism of sphingolipids, which are crucial for cell signaling and membrane integrity.

- Inflammatory Response : By altering the levels of pro-inflammatory cytokines, it can impact inflammatory responses in tissues.

Effects on Lipid Metabolism

Research indicates that this compound can lead to significant changes in lipid profiles:

- Reduction in Triglycerides : Studies have shown that diets enriched with this compound can reduce liver triglycerides and total cholesterol levels .

- Anti-inflammatory Effects : The compound has been noted to decrease levels of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting potential therapeutic applications in inflammatory diseases .

Study on Dietary Effects

A study examining the dietary incorporation of this compound demonstrated that:

- Mice fed a high-fat diet supplemented with this compound exhibited lower body weight gain compared to those on a standard diet.

- The high OPL (oleate-palmitate-linoleate) diet led to improved lipid metabolism and altered gut microbiota, indicating a broader impact on metabolic health .

Clinical Implications

Given its effects on inflammation and lipid metabolism, there is potential for this compound in clinical settings:

- Cardiovascular Health : Its ability to lower cholesterol levels may contribute to cardiovascular disease prevention.

- Metabolic Disorders : The anti-inflammatory properties could be beneficial in managing conditions like obesity and type 2 diabetes.

Summary of Research Findings

| Study Focus | Key Findings |

|---|---|

| Lipid Metabolism | Reduces triglycerides and cholesterol levels |

| Inflammatory Response | Decreases pro-inflammatory cytokines |

| Dietary Impact | Improves metabolic profiles in animal models |

| Clinical Applications | Potential use in cardiovascular and metabolic disorders |

Eigenschaften

IUPAC Name |

(1-dodecanoyloxy-3-hydroxypropan-2-yl) hexadecanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H60O5/c1-3-5-7-9-11-13-14-15-16-18-20-22-24-26-31(34)36-29(27-32)28-35-30(33)25-23-21-19-17-12-10-8-6-4-2/h29,32H,3-28H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMJWTCJLKHWHHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CO)COC(=O)CCCCCCCCCCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H60O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

512.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.